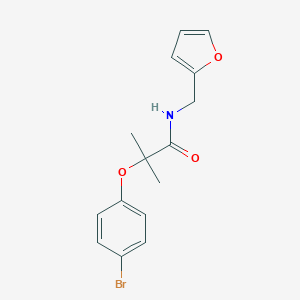![molecular formula C22H19ClN4O4 B243735 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide, commonly known as CMB, is a benzotriazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the development of new drugs, as well as in the study of biochemical and physiological processes.
作用機序
The mechanism of action of CMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CMB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, CMB has been found to inhibit the activity of histone deacetylase, an enzyme involved in gene expression.
Biochemical and Physiological Effects
CMB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8. CMB has also been found to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor. Additionally, CMB has been found to inhibit the replication of HIV-1 by inhibiting reverse transcriptase activity.
実験室実験の利点と制限
CMB has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. CMB also has a wide range of potential applications in drug development and the study of biochemical and physiological processes. However, there are also some limitations to using CMB in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, CMB has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for the study of CMB. One potential application is in the development of new anticancer drugs. CMB has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new treatments. Additionally, CMB could be further studied for its potential antiviral and antimicrobial properties. Further studies could also investigate the potential toxicity and side effects of CMB in vivo. Overall, the study of CMB has the potential to lead to new discoveries in drug development and the study of biochemical and physiological processes.
合成法
The synthesis of CMB involves the reaction of 2,4-dimethoxybenzoic acid with 3-chloro-4-methoxyaniline and triphosgene in the presence of triethylamine. The resulting product is then reacted with 2-aminobenzoic acid and sodium hydride to yield CMB. This method has been optimized to produce high yields of CMB with high purity.
科学的研究の応用
CMB has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antiviral, and antimicrobial properties. CMB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antiviral activity against HIV-1 and herpes simplex virus. Additionally, CMB has been found to have antibacterial activity against gram-positive and gram-negative bacteria.
特性
分子式 |
C22H19ClN4O4 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-15-6-7-16(21(12-15)31-3)22(28)24-13-4-8-18-19(10-13)26-27(25-18)14-5-9-20(30-2)17(23)11-14/h4-12H,1-3H3,(H,24,28) |
InChIキー |
GCJXHMCLOUOWOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)